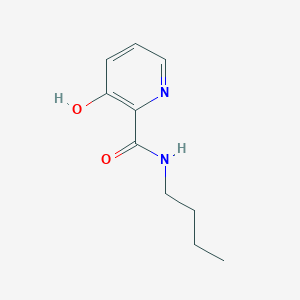

N-Butyl-3-hydroxypyridine-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

1079-41-0 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

N-butyl-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14) |

InChI Key |

OWPOMFAYGIXICK-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=C(C=CC=N1)O |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC=N1)O |

Other CAS No. |

1079-41-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Butyl 3 Hydroxypyridine 2 Carboxamide and Its Analogues

Historical Development of 3-Hydroxypyridine (B118123) Core Synthesis

The 3-hydroxypyridine scaffold is a crucial structural motif found in various bioactive compounds, including Vitamin B6 (Pyridoxine). acs.orgdur.ac.uk Its synthesis has been a subject of chemical research for over a century, with methods evolving from harsh industrial processes to more refined laboratory-scale reactions.

Early methods for producing the 3-hydroxypyridine core often involved multi-step, high-energy processes. One of the foundational approaches was the fusion of 3-pyridinesulfonic acid salts with alkali metal hydroxides at very high temperatures. google.com This method, while historically significant, suffered from drawbacks such as the need for extreme temperatures and the production of inconsistent yields, making it less suitable for large-scale, high-purity applications. google.com Another early process involved the fusion of the ammonium (B1175870) salt of 3-pyridinesulfonic acid with potassium hydroxide (B78521), but issues with frothing caused by ammonia (B1221849) liberation made it difficult to manage, especially in larger batches. google.com

Subsequent developments focused on improving accessibility and yield. A significant advancement came from the chemical transformation of furan (B31954) derivatives. The reaction of acylfurans with ammonia at high temperatures and pressures provided a viable route to 3-hydroxypyridines. dur.ac.uk A notable example is the preparation of 2-amino-3-hydroxypyridine (B21099) from furfural (B47365) derivatives. dur.ac.ukpatsnap.com Another method involves reacting furfurylamine (B118560) with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis, which can produce 3-hydroxypyridine in high yield and purity. researchgate.netresearchgate.net These furan-based routes represented a significant step forward, utilizing more readily available starting materials.

Other classical methods include the direct hydrolysis of 3-chloropyridine (B48278) using a basic hydroxide at elevated temperatures. google.com While conceptually simple, this reaction often requires forcing conditions and can result in lower yields. google.com The evolution of these synthetic strategies highlights a continuous search for milder conditions, higher yields, and greater functional group tolerance in the construction of the 3-hydroxypyridine core.

| Method | Precursor | Key Reagents | General Conditions | Primary Limitation(s) |

| Alkali Fusion | 3-Pyridinesulfonic acid salts | Sodium/Potassium hydroxide | High temperature (fusion) | Inconsistent yields, harsh conditions. google.com |

| Furan Rearrangement | Acylfurans, Furfurylamine | Ammonia, Hydrogen peroxide/HCl | High temperature and pressure | Requires specific furan precursors. dur.ac.ukresearchgate.net |

| Halopyridine Hydrolysis | 3-Chloropyridine | Basic hydroxide | High temperature (130-140 °C) | Often results in lower yields. google.com |

| Hetero Diels-Alder | 1-Azadiene, Alkynes | Silylated enol oximes | Optimized for high yields | Requires synthesis of specific diene precursors. acs.org |

Targeted Synthetic Approaches for N-Butyl-3-hydroxypyridine-2-carboxamide Formation

The synthesis of the specific molecule this compound involves two key stages: the formation of the substituted 3-hydroxypyridine-2-carboxylic acid scaffold and the subsequent formation of the amide bond with butylamine.

Amide Coupling Reactions for Carboxamide Bond Formation

The final step in synthesizing this compound is the creation of the carboxamide bond between the 3-hydroxypyridine-2-carboxylic acid and butylamine. This transformation is typically achieved using a variety of amide coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine.

A wide array of coupling reagents has been developed over the years, particularly driven by advances in peptide synthesis. fishersci.co.uk These reagents convert the carboxylic acid into a more electrophilic activated intermediate, such as an active ester or an O-acylisourea, which then readily reacts with the amine. fishersci.co.uk

Common classes of reagents used for this purpose include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). fishersci.co.uknih.gov These are often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. fishersci.co.uknih.gov Other powerful coupling agents include phosphonium (B103445) salts and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.co.uk The choice of reagent and reaction conditions depends on the specific substrates, with protocols optimized to ensure high yields and minimize purification challenges. nih.gov For instance, using EDC is often preferred over DCC because its urea (B33335) byproduct is water-soluble, simplifying work-up. nih.gov

| Coupling Reagent Class | Examples | Mechanism of Action | Common Additives | Key Features |

| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk | HOBt, HOAt | Widely used, effective. EDC has a water-soluble byproduct. fishersci.co.uknih.gov |

| Aminium/Uronium Salts | HATU, TBTU | Forms a highly activated ester. fishersci.co.uk | Hünig's base (DIPEA) | High efficiency, rapid reaction times, low racemization. fishersci.co.ukbiosynth.com |

| Phosphonium Salts | BOP, PyBOP | Activates the carboxylic acid via a phosphonium intermediate. | Tertiary amines | Effective for hindered substrates. |

| Pyridinium (B92312) Salts | Mukaiyama Reagent | Activates carboxylic acids for ester and amide formation. rsc.org | Tertiary amines | Associated with solubility and purification issues. rsc.org |

Condensation and Reductive Amination Strategies in Hydroxypyridine Synthesis

The construction of the pyridine (B92270) ring itself can be achieved through various condensation reactions. Multicomponent reactions (MCRs) are particularly efficient, allowing for the assembly of polysubstituted pyridines in a single step from simple precursors. nih.gov For instance, heating a mixture of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile (B47326) with a catalyst like Sn(IV) can afford highly substituted pyridines. nih.gov

Reductive amination is a cornerstone of amine synthesis and plays a role in building precursors for pyridine ring systems. harvard.edu This method involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu Common reducing agents for this purpose include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. harvard.edu These newly formed amines can then be key intermediates in subsequent cyclization and aromatization steps to form the pyridine core.

Nucleophilic Substitution Reactions for Pyridine Scaffolds

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic substitution reactions, particularly at the C-2 and C-4 positions. nih.govyoutube.com This reactivity is due to the ability of the ring nitrogen to stabilize the negative charge in the reaction intermediate. youtube.com While nucleophilic attack at the C-3 position is less favorable, these reactions are a powerful tool for the late-stage functionalization of pre-existing pyridine scaffolds. youtube.comnih.govquimicaorganica.org

A common strategy involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, from the pyridine ring. nih.gov For example, 2- or 4-halopyridines react readily with a variety of nucleophiles to introduce new functional groups. nih.govquimicaorganica.org This approach can be used to install hydroxyl groups, amino groups, or other functionalities required for building complex molecules. The reactivity can be enhanced by the presence of electron-withdrawing groups on the ring. youtube.com Pyridine N-oxides are also valuable intermediates, as they are more susceptible to both nucleophilic and electrophilic attack and can be used to direct substitution patterns before removal of the N-oxide group. nih.gov

Advanced Synthetic Techniques for Functionalized 3-Hydroxypyridine Systems

Modern synthetic chemistry has introduced powerful new methods for constructing complex heterocyclic systems, including functionalized 3-hydroxypyridines. These techniques offer greater efficiency, control, and access to diverse substitution patterns.

Ring-Closing Olefin Metathesis (RCM) Applications in Hydroxypyridine Construction

Ring-closing olefin metathesis (RCM) has emerged as a robust and versatile strategy for the synthesis of cyclic compounds, including heteroaromatics like pyridines. bris.ac.uknih.gov This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct (e.g., ethylene). nih.govacs.org

In the context of pyridine synthesis, RCM is used to construct a dihydropyridine (B1217469) ring from an acyclic N-containing diene precursor. bris.ac.ukox.ac.uk This cyclic intermediate can then be aromatized through an elimination or oxidation step to yield the final, densely substituted pyridine framework. bris.ac.uknih.gov This approach is highly valued for its functional group tolerance and its ability to create complex substitution patterns that might be difficult to achieve through classical condensation methods. bris.ac.ukakshatrathi.com The power of this strategy lies in the convergent assembly of simple olefinic precursors, which are then cyclized in a key RCM step to build the core heterocyclic structure. akshatrathi.com

Photoredox and Palladium-Catalyzed Cross-Coupling Methodologies for Pyridine Derivatization

The convergence of photoredox and palladium catalysis has created a paradigm shift in synthetic organic chemistry, enabling novel bond formations and functionalizations under mild conditions. rsc.org This dual catalytic approach has been effectively applied to the derivatization of pyridine scaffolds, overcoming challenges associated with traditional cross-coupling methods. rsc.orgresearchgate.net The synergy between a photocatalyst, which can be a metallaphotocatalyst or an organocatalyst, and a conventional palladium catalyst allows for access to elusive reaction pathways. rsc.orgprinceton.edu

In this cooperative catalytic system, the photocatalyst, upon visible-light irradiation, initiates a single-electron transfer (SET) process, generating radical intermediates from suitable precursors. Concurrently, the palladium catalyst engages in its catalytic cycle (e.g., oxidative addition, transmetalation). The critical step involves the interception of the photochemically generated radical by an organopalladium complex, typically forming a high-valent Pd(III) or Pd(IV) intermediate. rsc.org Subsequent reductive elimination from this intermediate furnishes the cross-coupled product and regenerates the active palladium catalyst. rsc.org This mechanism allows for the functionalization of pyridine rings through C-H activation or the coupling of pre-functionalized pyridine derivatives. rsc.orgnih.gov

A notable application is the Pd(II)-catalyzed oxidative cross-coupling between pyridine N-oxides and N-substituted indoles, which proceeds via a twofold C-H bond activation. nih.gov This reaction demonstrates the capacity of this methodology to forge complex C-C bonds directly, with high selectivity. nih.gov The use of an oxidant, such as silver carbonate (Ag₂CO₃), is crucial for facilitating the catalytic cycle. nih.gov Similarly, palladium-catalyzed coupling reactions have been instrumental in synthesizing naturally occurring pyridine alkaloids by coupling halopyridines with dienes and amines. nih.gov These processes often involve a sequence of oxidative addition, carbopalladation, palladium migration, and nucleophilic displacement to construct complex molecular architectures. nih.gov

Table 1: Examples of Photoredox and Palladium-Catalyzed Pyridine Functionalization

| Pyridine Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Pyridine N-oxide | N-substituted Indole (B1671886) | Pd(II) / Ag₂CO₃ | 2-Indolyl-pyridine |

Base-Promoted Reactions and Grignard Reagent Additions for Pyridine Ring Functionalization

The functionalization of the pyridine ring can be effectively achieved through nucleophilic addition, particularly with highly reactive organometallic species like Grignard reagents. Due to the electron-deficient nature of the pyridine nucleus, direct nucleophilic addition is feasible; however, the reactivity is significantly enhanced by activating the ring, commonly through N-acylation or N-alkylation to form pyridinium salts. youtube.comnih.gov These salts are much more susceptible to nucleophilic attack. youtube.com

The addition of Grignard reagents to pyridinium salts is a powerful method for introducing carbon substituents onto the ring, leading to the formation of dihydropyridine derivatives. rug.nlacs.org The regioselectivity of this addition is a critical aspect, with nucleophiles typically attacking the C2 or C4 positions. quimicaorganica.org The presence of substituents on the pyridine ring and the nature of the Grignard reagent can influence the outcome. acs.org Recent advancements have focused on achieving catalytic and enantioselective additions. For instance, the use of a chiral copper catalyst in conjunction with Grignard reagents allows for the C4-selective dearomative functionalization of pyridinium salts, yielding enantioenriched 1,4-dihydropyridines. rug.nlacs.org

Base-promoted reactions also play a crucial role in modifying the pyridine core. Strong bases can be used to deprotonate positions on the pyridine ring or on substituents, generating nucleophilic species that can undergo further reactions. While direct C-H functionalization using bases can be challenging, base-mediated formal cycloaddition reactions of pyridine-derived intermediates, such as Zincke aldehydes, have proven to be key steps in the synthesis of complex indole alkaloids. researchgate.net

Table 2: Grignard Reagent Addition to Activated Pyridinium Salts

| Pyridinium Salt | Grignard Reagent (R-MgX) | Catalyst | Product | Regioselectivity |

|---|---|---|---|---|

| N-Acylpyridinium ion | Alkyl-MgBr | Chiral Copper(I) Complex | Chiral dihydro-4-pyridone | C4 addition |

Chemical Reactivity and Derivatization Studies of the this compound Scaffold

Oxidation Reactions of Pyridine Carboxamide Derivatives

The oxidation of pyridine carboxamide derivatives offers a versatile route for further functionalization of the heterocyclic core. nih.gov The reaction can target either the pyridine nitrogen atom or other susceptible positions on the ring or its substituents, depending on the oxidant and reaction conditions. acs.orgresearchgate.net

A common and significant oxidation reaction is the formation of pyridine N-oxides. scripps.edu This transformation is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. nih.gov The introduction of the N-oxide functionality profoundly alters the electronic properties of the pyridine ring. It activates the C2 and C4 positions for nucleophilic attack and facilitates electrophilic substitution at the C4 position by making the ring more electron-rich through resonance donation from the N-oxide oxygen. scripps.eduyoutube.com

Selective oxidation can also lead to other functionalized products. For instance, in the case of thieno[2,3-b]pyridine-2-carboxamides, oxidation with reagents like sodium hypochlorite (B82951) (NaOCl) can lead to unexpected oxidative dimerization products rather than simple N-oxides, depending on the solvent system used. nih.govacs.org The nature of the substituents on the carboxamide and the pyridine ring influences the outcome of these oxidation reactions. acs.org The oxidative aromatization of 1,4-dihydropyridine (B1200194) precursors is another important method for synthesizing substituted pyridine derivatives. researchgate.netjcbsc.org Various oxidizing agents, including nitric acid or even dimethyl sulfoxide (B87167) (DMSO) under certain conditions, have been employed for this purpose. researchgate.net

Table 3: Oxidation of Pyridine and Thienopyridine Carboxamide Analogues

| Substrate | Oxidizing Agent | Conditions | Major Product(s) |

|---|---|---|---|

| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | NaOCl | aq. dioxane or CH₂Cl₂-water (PTC) | Oxidative dimerization products |

| Thieno[2,3-b]pyridines | 30% H₂O₂, AcOH | 55 °C | N-oxides, S-oxides, sulfones |

Reduction Reactions of Pyridine Carboxamide Derivatives

Reduction reactions of pyridine carboxamide derivatives provide access to partially or fully saturated heterocyclic systems, such as dihydropyridines and piperidines, which are valuable scaffolds in medicinal chemistry. nih.gov The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic hydrogenation is a common method for the complete reduction of the pyridine ring to a piperidine (B6355638) ring. This typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The amide functionality is generally stable under these conditions. The resulting piperidine-2-carboxamides are conformationally flexible structures with distinct pharmacological profiles compared to their aromatic precursors.

For partial reduction to dihydropyridines, milder reducing agents are necessary. For instance, sodium dithionite (B78146) can be used for this purpose. The resulting 1,4-dihydropyridines are important intermediates and are analogues of the NADH coenzyme. researchgate.net Furthermore, fully elaborated 1,4-dihydropyridines can be subsequently reduced to the corresponding piperidines, offering a stepwise approach to saturated heterocycles. nih.gov The synthesis of certain reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives has been reported as a strategy to develop new anti-tubercular agents, highlighting the importance of reduced pyridine cores in drug discovery. nih.gov

Substitution Reactions on the Pyridine Carboxamide Core

The pyridine carboxamide core is susceptible to substitution reactions, primarily nucleophilic aromatic substitution (SNAr), due to the electron-withdrawing nature of the nitrogen heteroatom and the carboxamide group. youtube.comquimicaorganica.org The positions most activated for nucleophilic attack are C2 and C4 (ortho and para to the nitrogen), as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.org

Leaving groups, such as halogens, located at the C2, C4, or C6 positions of the pyridine ring are readily displaced by a variety of nucleophiles. quimicaorganica.org Common nucleophiles include amines, alkoxides, and thiolates. For instance, the substitution of a chlorine atom at the 2-position with an amine is a key step in the synthesis of many pharmaceutical compounds. mdpi.com The rate of these substitution reactions can be influenced by the nature of the leaving group, the nucleophile, and the presence of other substituents on the ring. mdpi.com

In cases where the pyridine ring is not sufficiently activated or lacks a suitable leaving group, forming the corresponding pyridine N-oxide can facilitate substitution. scripps.edu The N-oxide group strongly activates the C2 and C4 positions for nucleophilic substitution. After the substitution reaction, the N-oxide can be deoxygenated, for example with triphenylphosphine, to revert to the substituted pyridine. youtube.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine N-oxide |

| N-substituted Indole |

| 2-Indolyl-pyridine |

| 3-Iodopyridine |

| Silver carbonate |

| N-Acylpyridinium ion |

| Chiral dihydro-4-pyridone |

| N-Benzyl-3-cyanopyridinium salt |

| 1,4-dihydropyridine |

| Zincke aldehyde |

| 3-Aminothieno[2,3-b]pyridine-2-carboxamide |

| Sodium hypochlorite |

| meta-chloroperbenzoic acid (m-CPBA) |

| Hydrogen peroxide |

| Acetic acid |

| Dimethyl sulfoxide (DMSO) |

| Nitric acid |

| Piperidine |

| Sodium dithionite |

| Imidazo[1,2-a]pyridine-3-carboxamide |

Computational and Theoretical Chemistry of N Butyl 3 Hydroxypyridine 2 Carboxamide

Quantum Chemical Studies and Molecular Modeling Approaches

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These approaches, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, provide a detailed picture of molecular orbitals, charge distribution, and energetic landscapes.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Intramolecular Proton Transfer

Density Functional Theory (DFT) has become a robust and widely used method for investigating the structural and electronic properties of organic compounds due to its favorable balance of accuracy and computational cost. nih.govnih.gov For N-Butyl-3-hydroxypyridine-2-carboxamide, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311G**, can elucidate key aspects of its molecular nature. nih.gov

Electronic Structure and Reactivity: The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from these frontier orbital energies to quantify the molecule's chemical behavior.

Intramolecular Proton Transfer (IPT): The presence of a hydroxyl group at the 3-position and a carboxamide at the 2-position creates the possibility for intramolecular proton transfer, a phenomenon observed in similar hydroxypyridine systems. researchgate.net Specifically, an excited-state intramolecular proton transfer (ESIPT) process can occur, where upon photoexcitation, a proton is transferred from the hydroxyl group to a nearby acceptor, such as the pyridine (B92270) nitrogen or the carbonyl oxygen. nih.govnih.gov DFT and its time-dependent extension (TD-DFT) are instrumental in studying these processes. researchgate.net By constructing potential energy surfaces for both the ground state (S0) and the first excited state (S1), researchers can determine the energy barriers for proton transfer. In many 2-(2′-hydroxyphenyl) derivatives, this transfer is a rapid, often barrierless, process in the excited state, leading to a tautomeric form that deactivates through a non-radiative pathway, effectively quenching fluorescence. nih.govnih.gov

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Dipole Moment (Debye) | Measure of molecular polarity | Influences solubility and intermolecular interactions |

| Proton Transfer Barrier (kcal/mol) | Energy required for intramolecular proton transfer | Determines the kinetics of tautomerization |

Ab Initio Computations in Structural and Energetic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they are crucial for benchmarking and high-accuracy predictions.

For this compound, ab initio calculations can provide highly reliable predictions of its geometric structure, including bond lengths, bond angles, and dihedral angles. These calculations are particularly valuable for studying different conformers of the molecule, such as those arising from the rotation of the n-butyl chain and the amide group. By comparing the computed energies of various conformers, the most stable, lowest-energy structure can be identified. researchgate.net Furthermore, ab initio methods are used to calculate accurate energetic data, such as the energy of stabilization from intramolecular hydrogen bonding or the precise energy barriers for chemical reactions, offering a deeper understanding of the molecule's intrinsic properties.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com This method is central to drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. Studies on various pyridine carboxamide derivatives have demonstrated their potential as inhibitors for enzymes like urease and succinate (B1194679) dehydrogenase (SDH). mdpi.comnih.govjst.go.jp

A molecular docking study of this compound would involve computationally screening it against a library of known protein structures. The process calculates the binding affinity (often expressed as a docking score in kcal/mol), with more negative scores indicating stronger binding. The results would reveal the most likely binding pose within the protein's active site and identify key noncovalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. tandfonline.comnih.gov For instance, the hydroxyl and amide groups of the molecule are prime candidates for forming hydrogen bonds with amino acid residues, while the pyridine ring could engage in stacking interactions with aromatic residues like phenylalanine or tyrosine.

| Parameter | Description | Example Finding for a Pyridine Carboxamide Derivative |

|---|---|---|

| Binding Affinity (kcal/mol) | The predicted free energy of binding | -7.0 to -9.0 kcal/mol against a target enzyme. acs.org |

| Interacting Residues | Specific amino acids in the active site that interact with the ligand | His, Asp, Tyr, Phe. nih.gov |

| Interaction Types | The nature of the noncovalent bonds formed | Hydrogen bonds with backbone carbonyls; π-π stacking with aromatic side chains. mdpi.comnih.gov |

| RMSD (Å) | Root-mean-square deviation from a known binding pose (if available) | < 2.0 Å indicates a reliable docking result. |

Analysis of Noncovalent Interactions within the Molecular Framework

Noncovalent interactions (NCIs) are critical in determining the structure, stability, and function of molecules in chemical and biological systems. mdpi.comrsc.org These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, dictate molecular conformation and crystal packing. researchgate.netmdpi.com

Within the this compound framework, several key NCIs can be identified.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the hydrogen of the 3-hydroxyl group and the carbonyl oxygen of the 2-carboxamide (B11827560) group. This interaction would create a stable six-membered pseudo-ring, significantly influencing the planarity and conformational preference of the molecule.

Intermolecular Interactions: In a condensed phase or crystal structure, intermolecular hydrogen bonds could form between the amide N-H and the pyridine nitrogen or carbonyl oxygen of neighboring molecules.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. researchgate.netmdpi.com These interactions are crucial for the packing of molecules in the solid state.

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions, confirming their presence and estimating their strength based on electron density analysis. mdpi.comnih.gov

Charge Delocalization and Natural Bond Orbital (NBO) Analysis

The distribution of electron density and charge delocalization are fundamental to a molecule's stability and reactivity. youtube.comlibretexts.org Natural Bond Orbital (NBO) analysis is a computational method that translates the complex molecular wavefunction into a more intuitive Lewis-like structure of localized bonds, lone pairs, and Rydberg orbitals. nih.gov

For this compound, NBO analysis can provide quantitative insights into several electronic features:

Charge Distribution: It calculates the natural atomic charges on each atom, identifying the most electron-rich and electron-deficient sites.

Delocalization Energy: NBO analysis quantifies the stabilization energy associated with delocalization, such as the resonance within the pyridine ring and the amide group. This is achieved by examining the interactions between filled "donor" orbitals (like lone pairs or π-bonds) and empty "acceptor" orbitals (like antibonding π* orbitals).

Hydrogen Bond Analysis: The strength of the intramolecular hydrogen bond can be quantified by the stabilization energy (E(2)) of the interaction between the lone pair orbital of the carbonyl oxygen (donor) and the antibonding σ* orbital of the hydroxyl O-H bond (acceptor). nih.gov

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O)carbonyl | σ(O-H)hydroxyl | > 10.0 | Intramolecular Hydrogen Bond |

| π(C=C)ring | π(C=N)ring | ~ 20.0 | π-conjugation in Pyridine Ring |

| LP(N)amide | π*(C=O)amide | > 40.0 | Amide Resonance |

Computational Descriptors for Molecular Characteristics (e.g., TPSA, LogP) in Theoretical Predictions

In drug discovery, predicting a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is crucial. Computational descriptors like the octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA) are widely used for this purpose. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. acs.orgpeter-ertl.com It is a strong predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net TPSA is calculated computationally based on fragment contributions, avoiding the need for 3D structure generation, which makes it extremely fast for screening large libraries of virtual compounds. acs.orgpeter-ertl.com Generally, molecules with a TPSA of less than 140 Ų are predicted to have good oral bioavailability. researchgate.net

LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity, or its preference for a nonpolar solvent (like octanol) versus a polar one (water). It is a key factor in predicting membrane permeability and solubility. Various computational methods exist to calculate LogP (often denoted as cLogP), which also rely on summing contributions from molecular fragments. According to Lipinski's "Rule of Five," drug candidates with a LogP value of less than 5 are more likely to be orally bioavailable.

| Descriptor | Property Predicted | Favorable Range for Oral Bioavailability |

|---|---|---|

| TPSA (Ų) | Intestinal absorption, membrane permeability | < 140 |

| LogP | Lipophilicity, membrane permeability | < 5 |

| Molecular Weight (g/mol) | Size and solubility | < 500 |

| Hydrogen Bond Donors | Solubility, membrane permeability | ≤ 5 |

| Hydrogen Bond Acceptors | Solubility, membrane permeability | ≤ 10 |

Prediction of Structural Conformations and Stability

The structural characteristics of this compound are primarily dictated by the interplay of several key features: the planarity of the pyridine ring, the rotational barrier of the amide bond, the conformational flexibility of the N-butyl group, and the potential for intramolecular hydrogen bonding.

Key Conformational Features:

Rotational Barriers: The bond connecting the pyridine ring to the carbonyl carbon and the C-N bond of the amide group are the primary sources of conformational isomerism. Ab initio calculations and NMR studies on picolinamide (B142947) have shown a substantial rotational barrier for the amide bond. nih.gov This high barrier is attributed to the partial double bond character of the C-N bond and steric interactions. nih.gov For this compound, a similar significant energy barrier to rotation around the amide bond is expected, meaning the molecule will likely exist as a mixture of two relatively stable rotamers (s-cis and s-trans with respect to the pyridine ring and the carbonyl group), with interconversion being slow at room temperature.

Intramolecular Hydrogen Bonding: A critical stabilizing feature in the conformation of this compound is the formation of an intramolecular hydrogen bond between the hydrogen of the 3-hydroxyl group and the oxygen of the 2-carboxamide group. nih.gov This interaction creates a pseudo-six-membered ring, which significantly stabilizes a planar conformation of this part of the molecule. Studies on related 3-hydroxypyridine (B118123) derivatives have consistently highlighted the importance of such hydrogen bonds in dictating the preferred molecular structure. nih.govresearchgate.net This hydrogen bond is expected to be a dominant factor in determining the most stable conformer.

Predicted Stable Conformations:

Based on the analysis of related structures, the most stable conformations of this compound are predicted to have the following characteristics:

A planar arrangement of the pyridine ring and the carboxamide group.

The presence of a strong intramolecular hydrogen bond between the 3-hydroxyl group and the carbonyl oxygen of the amide. This would favor a conformation where the hydroxyl proton is directed towards the carbonyl oxygen.

An s-trans or s-cis orientation of the amide bond relative to the pyridine ring, with a significant energy barrier to interconversion.

An extended, all-trans conformation of the N-butyl chain as the likely lowest energy state for this substituent.

The interplay of these factors will result in a set of low-energy conformers. The precise energy differences between these conformers would require specific quantum chemical calculations, such as Density Functional Theory (DFT), which have been successfully applied to understand the structure and stability of similar pyridine derivatives.

Due to the absence of specific computational studies on this compound in the reviewed literature, a data table of conformational energies cannot be provided. The discussion above is based on established principles and findings from studies on closely related molecules.

Structure Activity Relationships Sar of N Butyl 3 Hydroxypyridine 2 Carboxamide and Its Derivatives

Impact of N-Alkyl Substitution (e.g., N-Butyl vs. N-Aryl) on Biological Activity Profiles

The nature of the substituent on the carboxamide nitrogen atom (N-substitution) is a critical determinant of the biological activity of 3-hydroxypyridine-2-carboxamide derivatives. The choice between an alkyl group, such as n-butyl, and an aryl group introduces significant changes in the molecule's physicochemical properties, including lipophilicity, steric bulk, and potential for specific intermolecular interactions.

N-alkyl substituents, like the n-butyl group, primarily modulate the compound's lipophilicity. Increasing the length of the alkyl chain generally enhances hydrophobic interactions, which can be crucial for binding to proteins with hydrophobic pockets. For instance, the activity of apomorphine (B128758) analogues was found to be optimal with an n-propyl group, while the longer n-butyl group led to a significant loss of potency, demonstrating a specific size limit for the hydrophobic pocket. drugdesign.org In the context of antitubercular pyridine (B92270) carboxamides, the presence of a 5-butyl substituent on the pyridine ring itself was identified as a key feature, with the compound acting as a prodrug that is metabolized to 5-butyl-2-pyridinecarboxylic acid. asm.org

Conversely, N-aryl substitution offers a scaffold for more extensive structural modifications. The aryl ring can be substituted with various electron-donating or electron-withdrawing groups, allowing for a detailed exploration of electronic and steric effects on activity. nih.gov Studies on mannosylated N-aryl substituted 3-hydroxypyridine-4-ones, for example, showed that inhibitory activity is dependent on the substituent in the para-position of the aglycone's aromatic ring. researchgate.net This highlights the aryl group's role in forming specific interactions, such as pi-stacking or hydrogen bonds, with biological targets. Research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives found that aromatic amide and urea (B33335) derivatives at a different position exhibited significant antibacterial activity. nih.gov

The table below summarizes the general impact of N-alkyl versus N-aryl substitutions.

| Feature | N-Alkyl Substitution (e.g., N-Butyl) | N-Aryl Substitution |

| Primary Influence | Lipophilicity, interaction with hydrophobic pockets. drugdesign.org | Electronic effects, steric hindrance, pi-stacking, hydrogen bonding. nih.gov |

| SAR Exploration | Primarily through changing alkyl chain length and branching. drugdesign.org | Extensive possibilities through substitution on the aryl ring. nih.govresearchgate.net |

| Typical Interactions | Van der Waals forces, hydrophobic interactions. | Aromatic interactions (pi-pi, cation-pi), hydrogen bonds, dipole interactions. nih.gov |

| Biological Profile | Potency is often sensitive to the size and shape of the alkyl group, fitting into specific binding sites. drugdesign.org | Activity can be finely tuned by altering electronic properties and interaction points on the aryl ring. researchgate.net |

Positional Effects of Hydroxyl and Carboxamide Groups on Bioactivity Modulation

The relative positions of the hydroxyl (-OH) and carboxamide (-CONH) groups on the pyridine ring are fundamental to the molecule's biological activity, largely due to their ability to form intra- and intermolecular hydrogen bonds and to chelate metal ions. The arrangement in 3-hydroxypyridine-2-carboxamide is particularly significant.

The ortho-positioning of the carboxamide group relative to the pyridine nitrogen has been shown to decrease reaction yields in certain syntheses compared to meta- and para-substituted isomers, a phenomenon attributed to steric hindrance and differences in electronic properties. mdpi.comresearchgate.net This ortho arrangement, however, is crucial for creating a bidentate chelation site with the adjacent 3-hydroxyl group. This specific conformation allows the molecule to bind to metal ions, a property that is central to the mechanism of action for many metalloenzyme inhibitors. nih.gov

| Isomeric Feature | SAR Implications | Supporting Findings |

| 2-Carboxamide (B11827560) (ortho) | Creates steric hindrance affecting synthetic yields. mdpi.com | Crucial for forming a bidentate metal chelation site with the 3-OH group. nih.gov |

| 3-Carboxamide (meta) | Leads to higher yields in some alkylation reactions. mdpi.comresearchgate.net | The carboxamide at C-3 has been shown to enhance anti-proliferative activity in related heterocyclic systems. researchgate.net |

| 4-Carboxamide (para) | Associated with higher reaction yields similar to meta-isomers. mdpi.com | The relative positioning alters the geometry for metal chelation and receptor interaction compared to the 2-carboxamide isomer. |

| 3-Hydroxyl Group | Acts as a hydrogen bond donor. | Essential component of the metal-binding pharmacophore when paired with an adjacent carbonyl or carboxyl group. nih.govnih.gov |

Influence of Substituents on the Pyridine Ring on Biological Modulations

Modifying the pyridine ring with additional substituents is a powerful strategy for modulating the biological activity of N-Butyl-3-hydroxypyridine-2-carboxamide. The nature, position, and electronic properties of these substituents can influence the molecule's potency, selectivity, and pharmacokinetic properties.

Research on pyridine carboxamide derivatives as urease inhibitors demonstrated a clear SAR based on pyridine ring substitution. mdpi.com For instance, an electron-donating methyl group (CH₃) at the ortho position resulted in an IC₅₀ value of 3.41 µM, while electron-withdrawing groups like bromine (Br) and fluorine (F) at the same position yielded IC₅₀ values of 14.49 µM and 5.96 µM, respectively. mdpi.com A chlorine (Cl) atom at the meta position produced the most potent inhibition in a related series, with an IC₅₀ of 4.07 µM. mdpi.com This indicates that both the electronic nature and the position of the substituent are critical for optimal interaction with the target enzyme.

Broader studies on pyridine derivatives confirm these trends. The addition of groups like -OMe, -OH, and -NH₂ has been found to enhance antiproliferative activity, whereas the presence of halogens or other bulky groups can sometimes be detrimental. nih.gov In the development of antitubercular agents, a pyridine carboxamide scaffold containing a butyl group at the 5-position of the pyridine ring was identified as a promising lead. asm.org Furthermore, the introduction of phenyl or other aryl moieties onto the pyridine ring can significantly boost biological activity by providing additional points of interaction. nih.gov

The following table presents data on the urease inhibition of substituted pyridine carboxamides, illustrating the impact of ring substituents. mdpi.com

| Compound Series | Substitution on Pyridine Ring | Position | IC₅₀ (µM) |

| Carboxamide | CH₃ | ortho | 3.41 ± 0.011 |

| Carboxamide | OCH₃ | ortho | 5.52 ± 0.072 |

| Carboxamide | F | ortho | 5.96 ± 0.005 |

| Carboxamide | Br | ortho | 14.49 ± 0.067 |

| Carboxamide | Cl | meta | 4.07 ± 0.003 |

Comparative Analysis with Structurally Related Pyridine Carboxamide Scaffolds

The 3-hydroxypyridine-2-carboxamide scaffold is one of many privileged structures in medicinal chemistry. Comparing its activity profile with structurally related scaffolds provides a broader understanding of its therapeutic potential.

3-Hydroxy-4-pyridones (HOPOs): This isomeric scaffold is perhaps the most important comparator. HOPOs are renowned for their metal-chelating properties, with Deferiprone being a clinically used iron chelator. nih.gov Like the 3-hydroxy-2-carboxamide core, their activity is driven by the bidentate chelation of metal ions by the hydroxyl and adjacent carbonyl group. This makes both scaffolds highly suitable for designing metalloenzyme inhibitors. nih.gov

Thieno[2,3-b]pyridine-2-carboxamides: The fusion of a thiophene (B33073) ring to the pyridine core creates a more rigid and extended aromatic system. These derivatives have been developed as selective muscarinic acetylcholine (B1216132) receptor 4 (M4) positive allosteric modulators and as inhibitors of the FOXM1 transcription factor, indicating their utility for neurological and oncological targets. nih.govnih.gov

N-Alkyl-5-hydroxypyrimidinone Carboxamides: Replacing the pyridine ring with a pyrimidinone core results in compounds with potent antitubercular activity. nih.gov These agents, like the hydroxypyridine scaffolds, are believed to target metalloenzymes, in this case, the decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1) enzyme in Mycobacterium tuberculosis. nih.gov

Pyridine-containing Oxazolidinones: Incorporating a pyridine ring into the structure of oxazolidinone antibiotics (like linezolid) has yielded derivatives with potent antibacterial activity against Gram-positive bacteria. nih.gov Here, the pyridine moiety replaces the morpholine (B109124) ring of linezolid, demonstrating its ability to serve as a key pharmacophoric element in established drug classes. nih.gov

| Scaffold | Core Structure | Key Biological Activities |

| 3-Hydroxypyridine-2-carboxamide | Pyridine | Metalloenzyme inhibition (e.g., urease), potential antimicrobial and antiproliferative activity. nih.govmdpi.com |

| 3-Hydroxy-4-pyridone (HOPO) | Pyridine | Metal chelation (iron overload), metalloenzyme inhibition, antidiabetic. nih.gov |

| Thieno[2,3-b]pyridine-2-carboxamide | Thienopyridine | M4 receptor modulation, FOXM1 inhibition (anticancer). nih.govnih.gov |

| 5-Hydroxypyrimidinone Carboxamide | Pyrimidinone | Antitubercular (DprE1 inhibition). nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone | Pyridine-Oxazolidinone | Antibacterial (Gram-positive). nih.gov |

Pharmacophore Features and Medicinal Chemistry Implications

The medicinal chemistry utility of this compound is rooted in its distinct pharmacophoric features. A pharmacophore is the essential three-dimensional arrangement of features that enables a molecule to exert a specific biological effect.

The most critical pharmacophoric feature of this scaffold is the bidentate metal-binding site formed by the oxygen of the 3-hydroxyl group and the carbonyl oxygen of the 2-carboxamide group. nih.govacs.org This arrangement allows for strong chelation of divalent metal ions (e.g., Zn²⁺, Ni²⁺, Mn²⁺) that are often present in the active sites of metalloenzymes. acs.org This makes the scaffold an excellent metal-binding pharmacophore (MBP) for designing inhibitors of enzymes like urease, histone deacetylases (HDACs), and viral endonucleases. nih.govmdpi.com

Other key features include:

Hydrogen Bond Donor: The 3-hydroxyl group and the amide N-H can act as hydrogen bond donors.

Hydrogen Bond Acceptor: The pyridine ring nitrogen and the amide carbonyl oxygen can act as hydrogen bond acceptors. nih.gov

Hydrophobic Region: The N-butyl group provides a distinct hydrophobic region that can interact with nonpolar pockets in a binding site, enhancing affinity and selectivity. drugdesign.org

Aromatic System: The pyridine ring can engage in π-π stacking or cation-π interactions. nih.gov

A pharmacophore model developed for related N-hydroxypyridin-2-yl-acrylamides identified a five-point hypothesis with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR) as essential for activity. researchgate.net

From a medicinal chemistry perspective, this scaffold is highly versatile. The N-butyl group can be modified to optimize lipophilicity and fit within specific hydrophobic channels. The pyridine ring can be substituted to fine-tune electronic properties and introduce additional interaction points, as discussed in section 5.3. asm.orgmdpi.com Furthermore, the core scaffold can be incorporated into larger molecules to target specific enzymes or receptors, leveraging its inherent metal-binding capability. acs.org The potential for isosteric replacement of the carboxamide or hydroxyl groups offers further avenues to modulate the compound's physicochemical and pharmacological properties. acs.org

Mechanistic Insights into Biological Activities of N Butyl 3 Hydroxypyridine 2 Carboxamide Focus on Molecular Targets and Pathways

Exploration of Specific Molecular Targets and Pathways of Action

While direct studies on the specific molecular targets of N-Butyl-3-hydroxypyridine-2-carboxamide are limited, research on analogous structures provides significant insights into its potential pathways of action. The primary mechanism of action for many hydroxypyridine derivatives is their ability to chelate metal ions, which is central to the function of numerous enzymes. This property allows them to act as inhibitors of metalloenzymes, thereby modulating various physiological and pathological processes.

Derivatives of hydroxypyridone, a closely related scaffold, have been investigated for their ability to deplete intracellular iron and zinc, which may contribute to their antiproliferative properties nih.gov. Furthermore, the hydroxypyridine carboxamide structure is a key pharmacophore in the design of inhibitors for a range of enzymes, including prolyl hydroxylases and viral endonucleases.

Role of the Hydroxypyridine Carboxamide Moiety in Enzyme Inhibition (e.g., Prolyl Hydroxylase Inhibition)

The hydroxypyridine carboxamide moiety is a critical structural feature for the inhibition of several enzymes, most notably prolyl hydroxylases (PHDs). PHDs are iron-dependent enzymes that play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway. By hydroxylating specific proline residues on HIF-α subunits, PHDs mark them for degradation under normal oxygen conditions.

Inhibitors containing the hydroxypyridine carboxamide scaffold are designed to mimic the 2-oxoglutarate co-substrate of PHDs. The hydroxypyridine ring, along with the adjacent carboxamide, can effectively chelate the ferrous iron (Fe²⁺) in the active site of the enzyme, thereby preventing the hydroxylation of HIF-α. This leads to the stabilization of HIF-α, which can then translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses to hypoxia. This mechanism has been a key strategy in the development of treatments for anemia associated with chronic kidney disease researchgate.netgoogle.comnih.gov.

The following table summarizes the inhibitory activity of some hydroxypyrimidine carboxamide derivatives against prolyl hydroxylases, illustrating the potential of this chemical class.

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference Compound |

| MK-8617 | HIF PHD1-3 | Potent (specific values not provided in abstract) | Not specified |

Note: Data for closely related hydroxypyrimidine carboxamide derivatives.

Antioxidant Activity Mechanisms

The antioxidant properties of hydroxypyridine derivatives can be attributed to several mechanisms. The hydroxyl group on the pyridine (B92270) ring can act as a hydrogen donor to neutralize free radicals, a classic mechanism of phenolic antioxidants. The conjugated system of the pyridine ring can also help to delocalize the resulting radical, thereby stabilizing it and preventing further oxidative reactions.

Studies on related pyridine carboxylic acids have shown that they can exhibit moderate antioxidant activity nih.gov. The antioxidant capacity can be further enhanced by the presence of a metal center, suggesting that metal chelation may also play a role in the antioxidant mechanism by preventing the participation of redox-active metals in the generation of reactive oxygen species (ROS) through Fenton-like reactions. The antiradical features of 2-ethyl-6-methyl-3-hydroxypyridine have been demonstrated, showing its ability to prevent the activation of lipid peroxidation in mitochondrial membranes researchgate.net.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory mechanisms of hydroxypyridine carboxamides are likely multifaceted and may be linked to their antioxidant and enzyme-inhibiting properties. Chronic inflammation is often associated with increased oxidative stress, and by scavenging ROS, these compounds can help to mitigate the inflammatory response.

Furthermore, the inhibition of pro-inflammatory enzymes is a potential mechanism. For instance, some carboxamide derivatives have been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators mdpi.com. A study on a molecule incorporating a nicotinoyl moiety (related to the pyridine structure) and a 3,5-di-tert-butyl-4-hydroxyphenyl group demonstrated significant anti-inflammatory activity, suggesting a potential anti-atherosclerotic effect through this mechanism nih.gov.

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antileishmanial, Antitubercular)

The antimicrobial activity of pyridine carboxamide derivatives has been explored against a range of pathogens. One of the proposed mechanisms for their antifungal activity is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle. By binding to the active site of SDH, these compounds can disrupt cellular respiration and lead to fungal cell death. A study on novel pyridine carboxamides identified a compound with an IC₅₀ value of 5.6 mg/L against Botrytis cinerea SDH, which was comparable to the commercial fungicide thifluzamide nih.gov.

The antibacterial activity of related compounds, such as 5-butyl-2-pyridine carboxylic acid, has been demonstrated to be broad-spectrum. While the exact mechanism was not fully elucidated, it is suggested that as an alkaloid, it could serve as a scaffold for essential antibacterial drugs nih.gov. The chelation of essential metal ions by the hydroxamic acid derivatives of pyrimidine-5-carboxylic acid is another potential mechanism that can disrupt microbial growth .

The following table presents the minimum inhibitory concentrations (MIC) for some pyridine carboxamide and related derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine Carboxamide Derivative (5i) | S. aureus | 1.56 | researchgate.net |

| Pyridine Carboxamide Derivative (5g) | B. subtilis | 3.13 | researchgate.net |

| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | 0.069 - 1.12 | nih.gov |

| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria | 8.925 - 17.85 | nih.gov |

Antiviral Activity Mechanisms

Research into N-benzyl hydroxypyridone carboxamides has revealed a novel antiviral mechanism against human cytomegalovirus (HCMV). These compounds have been shown to target the viral terminase complex, specifically the endonuclease activity of the pUL89 protein nih.gov. The hydroxypyridone carboxamide moiety is believed to chelate the metal ions in the active site of the endonuclease, which are essential for its catalytic activity. This inhibition prevents the cleavage and packaging of viral DNA, thus halting the viral replication cycle.

A preliminary mechanism of action study involving a pUL89-C biochemical endonuclease assay, a virus entry assay, a time-of-addition assay, and a compound withdrawal assay supported this proposed mechanism nih.gov. While this research was conducted on N-benzyl derivatives, it provides a plausible framework for the potential antiviral activity of this compound.

The following table shows the antiviral activity of a representative N-benzyl hydroxypyridone carboxamide against HCMV.

| Compound | Virus | EC₅₀ (µM) | Reference |

| N-di-fluorobenzyl hydroxypyridone carboxamide (8a) | HCMV | 0.86 | nih.gov |

Coordination Chemistry and Ligand Properties of N Butyl 3 Hydroxypyridine 2 Carboxamide Scaffold

Chelation Behavior and Metal Complex Formation

The N-Butyl-3-hydroxypyridine-2-carboxamide scaffold is an effective chelating agent, capable of binding to a single metal ion through two or more donor atoms to form stable, ring-like structures known as chelate complexes. smolecule.com The primary donor sites are the pyridine (B92270) nitrogen, the deprotonated hydroxyl oxygen, and the carbonyl oxygen of the amide group. The N-butyl substituent primarily influences the steric environment and the solubility of the ligand and its metal complexes in non-polar solvents, but does not directly participate in coordination.

The chelation is pH-dependent, as the hydroxyl group must be deprotonated to act as an effective anionic donor. This phenolate-like oxygen forms a strong bond with hard metal ions. Pyridine-2-carboxamide derivatives have been shown to form stable complexes with a variety of transition metals, including iron(II), copper(II), zinc(II), and cobalt(II), as well as lanthanide ions. smolecule.comnih.govresearchgate.netias.ac.in For instance, studies on picolinamide (B142947) (pyridine-2-carboxamide) show the formation of a six-coordinate iron(II) complex, [Fe(picolinamide)₃]²⁺, where three ligand molecules coordinate to the metal center. researchgate.net Similarly, zinc(II) forms complexes like [Zn(L)₃]²⁺ with N-substituted pyridine-2-carboxamide ligands (L). ias.ac.in The formation of such complexes demonstrates the robust chelating nature of this ligand framework.

Research on the parent compound, 3-hydroxypicolinamide (B1208869), reveals its ability to form stable complexes with lanthanide ions, with the general formula ML₂, where M is the lanthanide ion. smolecule.com This indicates that two ligand molecules coordinate to each metal center. The stability of these complexes is a hallmark of the chelate effect, where the formation of a five- or six-membered ring upon coordination enhances thermodynamic stability compared to coordination with analogous monodentate ligands.

| Ligand Type | Metal Ions | Typical Complex Stoichiometry (Metal:Ligand) | Reference |

| 3-Hydroxypicolinamide | Lanthanides (e.g., Tb, Eu) | 1:2 | smolecule.com |

| Picolinamide | Iron(II) | 1:3 | researchgate.net |

| N-substituted pyridine-2-carboxamides | Zinc(II), Copper(II) | 1:2, 1:3 | nih.govias.ac.in |

| N-(3-carboxylphenyl)pyridine-2'-carboxamide | Cobalt(II), Nickel(II), Copper(II) | 1:2 | capes.gov.br |

Role as Bidentate and Tridentate Ligands in Metal Coordination

The versatility of the this compound scaffold is evident in its potential to act as either a bidentate or a tridentate ligand. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction pH, and the presence of competing ligands.

Bidentate Coordination: In many documented complexes of pyridine-2-carboxamide derivatives, the ligand coordinates in a bidentate fashion through the pyridine nitrogen and the carbonyl oxygen atom (N,O-coordination). nih.govias.ac.in This forms a stable five-membered chelate ring. Infrared spectroscopy studies confirm this mode of coordination by showing a shift in the C=O stretching frequency to lower wavenumbers and shifts in pyridine ring deformation bands upon complexation, indicating the involvement of both groups in binding to the metal. nih.govias.ac.in In this mode, the 3-hydroxy group might remain protonated or uncoordinated, or it could engage in intermolecular hydrogen bonding.

Tridentate Coordination: The presence of the 3-hydroxy group allows for a potential tridentate coordination mode, particularly after deprotonation. In this scenario, the ligand would bind to the metal center via the pyridine nitrogen, the carbonyl oxygen, and the hydroxyl oxygen (N,O,O-coordination). This would result in the formation of two fused chelate rings (one five-membered and one six-membered), which would confer significant stability to the resulting complex. Research on 3-hydroxypicolinamide suggests it can bind to metal ions through the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the amide group, which points towards a tridentate binding mode in some systems. smolecule.com This mode is particularly favored by metal ions that prefer higher coordination numbers.

The N-butyl group can sterically influence the preferred coordination mode, potentially favoring geometries that accommodate its bulk.

| Coordination Mode | Donor Atoms Involved | Resulting Chelate Rings | Conditions Favoring this Mode |

| Bidentate | Pyridine Nitrogen, Carbonyl Oxygen | One 5-membered ring | Neutral pH, metals preferring lower coordination numbers |

| Tridentate | Pyridine Nitrogen, Carbonyl Oxygen, Hydroxyl Oxygen | One 5-membered and one 6-membered ring | Basic pH (deprotonation of OH), metals preferring higher coordination numbers |

Applications in Synthetic Modeling of Metalloenzyme Active Sites

Coordination complexes of ligands like this compound serve as valuable synthetic models for the active sites of metalloenzymes. These models help elucidate the structure, spectroscopy, and function of biological metal centers. The N,O-donor set provided by the 3-hydroxypyridine-2-carboxamide scaffold can mimic the coordination environment provided by amino acid residues like histidine (N-donor) and aspartate or glutamate (B1630785) (O-donor) in proteins.

A notable application for related pyridine carboxamide complexes is in modeling the active site of non-heme iron enzymes. For example, complexes of pyridine-amide compounds have been extensively studied as models for nitrile hydratase, an enzyme that catalyzes the hydration of nitriles to amides and features an iron or cobalt center in its active site. nih.gov Furthermore, copper complexes with pyridine carboxamide ligands have been evaluated as models for bleomycin, an anticancer drug that functions by binding iron or copper and mediating DNA cleavage. nih.gov

The this compound ligand, by coordinating to metals like Fe(II/III), Co(II/III), or Cu(I/II), can replicate key structural and electronic features of such enzyme active sites. These synthetic analogues allow for systematic studies of how the ligand environment influences the metal ion's redox potential and catalytic activity, providing insights that are often difficult to obtain from direct studies of the complex enzyme systems.

Stabilization of Reactive Species through Coordination

The electronic properties of the 3-hydroxypyridine-2-carboxamide ligand make it suitable for stabilizing reactive metal-based species, such as those involving metal ions in high oxidation states. The deprotonated hydroxyl group is a strong, anionic oxygen donor, similar to a phenolate (B1203915). Such donors are known to be effective at stabilizing electron-deficient, high-valent metal centers.

Furthermore, under strongly basic conditions, the amide N-H bond can also be deprotonated to form an amidate. The resulting anionic nitrogen is a very strong σ- and π-donor, which is exceptionally effective at stabilizing high oxidation states of coordinated metal ions. This property is a cornerstone of the chemistry of tetraamido macrocyclic ligands (TAMLs), which are used to generate highly oxidizing iron-oxo species. While the deprotonation of the amide in pyridine-2-carboxamides is less common than in other systems, its potential to stabilize reactive intermediates under specific conditions cannot be discounted. The combined electronic contributions from the pyridine nitrogen, the carbonyl oxygen, the phenolate oxygen, and a potential amidate nitrogen create a robust coordination environment capable of supporting reactive metal-oxo or metal-peroxo intermediates, which are implicated in many oxidative catalytic cycles.

Involvement in Catalytic Organic Transformations

While specific catalytic applications for complexes of this compound have not been extensively reported, the general class of pyridine carboxamide metal complexes is known to be active in catalysis. smolecule.com The coordinated metal ion in such a complex can act as a Lewis acid, activating substrates for nucleophilic attack. Moreover, if the metal is redox-active (e.g., iron, copper, cobalt), the complex can participate in electron transfer reactions, catalyzing a wide range of oxidative or reductive transformations.

The versatility of the ligand scaffold allows for fine-tuning of the metal center's electronic and steric properties. For example, modifying the N-alkyl substituent (in this case, n-butyl) can alter the solubility of the catalyst in different reaction media and can sterically influence the approach of substrates to the active metal center, potentially affecting selectivity. Given the known catalytic activity of related coordination compounds, complexes of this compound are promising candidates for catalysts in reactions such as:

Oxidation reactions: Mimicking the function of monooxygenase or dioxygenase enzymes.

Hydrolytic processes: Acting as artificial metallohydrolases.

Carbon-carbon bond-forming reactions: Where the metal center can mediate cross-coupling or addition reactions.

Further research into the catalytic properties of these specific complexes is warranted to explore their full potential in synthetic organic chemistry.

Future Directions and Research Opportunities for N Butyl 3 Hydroxypyridine 2 Carboxamide Research

Development of Novel and Efficient Synthetic Routes

The advancement of research into N-Butyl-3-hydroxypyridine-2-carboxamide is fundamentally linked to the availability of efficient and scalable synthetic methodologies. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic approaches to similar carboxamides often involve the coupling of a carboxylic acid with an amine. For this compound, this would typically involve the reaction of 3-hydroxypyridine-2-carboxylic acid with n-butylamine. While seemingly straightforward, there are several opportunities for innovation:

Catalyst Development: Investigating novel catalysts for the amidation reaction could lead to milder reaction conditions, reduced reaction times, and improved yields. This could include exploring enzymatic catalysis or novel organocatalysts to minimize metal contamination in the final product.

Flow Chemistry: The implementation of continuous flow synthesis could offer significant advantages over traditional batch processing. Flow chemistry allows for better control over reaction parameters, enhanced safety, and easier scalability, which would be crucial for the potential future production of this compound.

Green Solvents: A key area of development is the replacement of conventional organic solvents with more environmentally benign alternatives. Research into the use of ionic liquids, deep eutectic solvents, or even water as the reaction medium could significantly improve the environmental footprint of the synthesis.

A comparative overview of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Conventional Amidation | Well-established chemistry | Optimization of coupling reagents and reaction conditions. |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. | Screening for suitable lipases or amidases. |

| Flow Chemistry | High throughput, scalability, improved safety and control. | Development of optimized reactor setups and conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. | Exploration of solvent-free conditions. |

Further research in these areas will be instrumental in making this compound more accessible for extensive biological and material science investigations.

Advanced Computational Design of Derivatives with Tailored Bioactivities

Computational chemistry offers powerful tools for the rational design of novel bioactive molecules. For this compound, in silico methods can be employed to predict the biological activities of its derivatives and to guide their synthesis, thereby saving significant time and resources.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of this compound derivatives and evaluating their biological activity, QSAR models can be developed. These models can then be used to predict the activity of yet unsynthesized derivatives, helping to prioritize the most promising candidates.

Molecular Docking: The 3-hydroxypyridine-2-carboxamide scaffold is known to interact with various biological targets. Molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to a wide range of proteins, such as kinases, proteases, and receptors that are implicated in various diseases.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more detailed understanding of the binding mechanism and the stability of the interaction.

The table below outlines a hypothetical computational design strategy for generating derivatives with potentially enhanced bioactivities:

| Structural Modification | Target Bioactivity | Computational Approach | Rationale |

| Varying the N-alkyl chain length and branching | Anticancer, Antimicrobial | QSAR, Molecular Docking | To optimize hydrophobic interactions within the target's binding pocket. |

| Introducing substituents on the pyridine (B92270) ring | Enzyme inhibition | Molecular Docking, MD Simulations | To enhance binding affinity and selectivity through additional hydrogen bonds or steric interactions. |

| Bioisosteric replacement of the carboxamide group | Improved pharmacokinetic properties | ADMET prediction models | To modulate properties such as solubility, metabolic stability, and cell permeability. |

Through such a synergistic approach of computational design and synthetic chemistry, it is possible to develop novel derivatives of this compound with highly tailored and potent biological activities.

Exploration of Undescribed Biological Activities and Molecular Mechanisms

The biological profile of this compound is currently not well-defined. A crucial future direction is the comprehensive screening of this compound against a wide array of biological targets to uncover novel therapeutic applications. The structural similarity to other biologically active pyridine carboxamides suggests that it may possess interesting pharmacological properties. nih.gov

Potential areas for biological investigation include:

Anticancer Activity: Many carboxamide derivatives have demonstrated potent anticancer properties. mdpi.commdpi.com this compound should be evaluated against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. Subsequent studies could then focus on elucidating its mechanism of action, for example, by investigating its effect on key signaling pathways involved in cancer progression.

Antimicrobial and Antifungal Activity: The pyridine moiety is a common feature in many antimicrobial agents. Screening this compound against a range of pathogenic bacteria and fungi could reveal potential applications in the treatment of infectious diseases. mdpi.com

Enzyme Inhibition: The 3-hydroxypyridine (B118123) core is known to chelate metal ions, which are essential for the function of many enzymes. This suggests that this compound could act as an inhibitor for metalloenzymes that play a role in various diseases.

Once a promising biological activity is identified, in-depth mechanistic studies will be essential. This would involve identifying the molecular target of the compound, studying its effect on cellular pathways, and validating its efficacy in preclinical models.

Applications in Functional Materials and Sensing Technologies

Beyond its potential in life sciences, the chemical structure of this compound makes it an interesting candidate for applications in materials science. The presence of the 3-hydroxypyridine-2-carboxamide moiety provides a bidentate chelation site for metal ions.

Future research in this area could explore:

Metal Ion Sensing: The coordination of metal ions to the this compound scaffold could lead to changes in its photophysical properties, such as fluorescence or color. This could be exploited for the development of selective and sensitive chemosensors for the detection of specific metal ions in environmental or biological samples.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to act as a ligand could be utilized in the synthesis of novel coordination polymers or MOFs. These materials have a wide range of applications, including gas storage, catalysis, and separation technologies.

Functional Coatings and Surfaces: Derivatives of this compound could be designed to self-assemble on surfaces, creating functional coatings with specific properties, such as corrosion resistance or antimicrobial activity.

The exploration of these material science applications would open up entirely new avenues for the use of this compound and its derivatives, extending their relevance beyond the biomedical field.

Q & A

Basic: What are the common synthetic routes for preparing N-Butyl-3-hydroxypyridine-2-carboxamide?

Methodological Answer:

The synthesis typically involves coupling reactions between pyridine-2-carboxylic acid derivatives and alkylamines. A stepwise approach includes:

Activation of the carboxylic acid : Use coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate an active intermediate, such as an acyl chloride or mixed anhydride .

Amidation : React the activated intermediate with n-butylamine under controlled conditions (e.g., dry THF, 0–5°C) to form the carboxamide bond.

Hydroxylation : Introduce the hydroxyl group at the 3-position via electrophilic substitution or directed ortho-metalation strategies .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC or GC/MS .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer:

Optimization requires systematic variation of parameters:

- Temperature : Lower temperatures (0–10°C) minimize side reactions during amidation, while higher temperatures (60–80°C) may improve hydroxylation efficiency .

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate specific steps, such as hydroxyl group introduction .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent hydrolysis.

- Reagent stoichiometry : Use a 1.2–1.5 molar excess of n-butylamine to drive the amidation reaction to completion .

- In-situ monitoring : Track reaction progress via TLC or inline FTIR to identify bottlenecks .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

A multi-technique approach ensures accuracy:

NMR spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydroxyl at C3, butyl chain at C2) via chemical shifts and coupling constants .

- 2D experiments (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., pyridine ring protons) .

Mass spectrometry (HRMS/ESI-MS) : Verify molecular weight and fragmentation patterns .

X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, critical for bioactivity studies .

Advanced: How can co-eluting impurities in this compound be resolved during HPLC analysis?

Methodological Answer:

Address co-elution through:

- Mobile phase optimization : Adjust pH (e.g., 0.1% trifluoroacetic acid) or use ion-pair reagents (e.g., tetrabutylammonium bromide) to alter retention times .

- Column selection : Switch from C18 to phenyl-hexyl or HILIC columns for better selectivity toward polar impurities .

- Gradient elution : Implement a shallow gradient (e.g., 5–95% acetonitrile over 30 minutes) to separate structurally similar byproducts.

- Hyphenated techniques : Couple HPLC with UV-Vis diode array detection or MS to identify impurities via spectral fingerprints .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of dust or vapors .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen, away from light and moisture, at 2–8°C .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

Stability studies should include:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .

- pH-rate profiling : Determine degradation kinetics in buffers (pH 1–12) to identify labile functional groups (e.g., hydrolysis of the carboxamide bond at extreme pH) .

- Thermal analysis : Conduct DSC/TGA to assess melting points and thermal decomposition thresholds .